molecular formula C23H27N2NaO8 B10815067 Sodium 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate pentahydrate

Sodium 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate pentahydrate

Cat. No.: B10815067
M. Wt: 482.5 g/mol
InChI Key: LMIWBZWTIVXHPM-PRYNFCMKSA-M
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Description

Sodium 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate pentahydrate is a complex organic compound with a molecular weight of 392.39. It is known for its unique structure, which includes a cyano group, a diphenylamino group, and a methoxyphenyl group. This compound is often used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate pentahydrate typically involves the reaction of 4-(diphenylamino)-2-methoxybenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is isolated by crystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate pentahydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate pentahydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate pentahydrate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the diphenylamino group can engage in π-π interactions with aromatic systems. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Sodium 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate
  • Sodium 2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoate
  • Sodium 2-cyano-3-[4-(diphenylamino)phenyl]prop-2-enoate

Uniqueness

Sodium 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate pentahydrate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the cyano, diphenylamino, and methoxy groups provides a distinctive set of properties that make this compound valuable in various research applications .

Properties

Molecular Formula

C23H27N2NaO8

Molecular Weight

482.5 g/mol

IUPAC Name

sodium;(E)-2-cyano-3-[2-methoxy-4-(N-phenylanilino)phenyl]prop-2-enoate;pentahydrate

InChI

InChI=1S/C23H18N2O3.Na.5H2O/c1-28-22-15-21(13-12-17(22)14-18(16-24)23(26)27)25(19-8-4-2-5-9-19)20-10-6-3-7-11-20;;;;;;/h2-15H,1H3,(H,26,27);;5*1H2/q;+1;;;;;/p-1/b18-14+;;;;;;

InChI Key

LMIWBZWTIVXHPM-PRYNFCMKSA-M

Isomeric SMILES

COC1=C(C=CC(=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)/C=C(\C#N)/C(=O)[O-].O.O.O.O.O.[Na+]

Canonical SMILES

COC1=C(C=CC(=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)C=C(C#N)C(=O)[O-].O.O.O.O.O.[Na+]

Origin of Product

United States

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